Gardneramine

Vue d'ensemble

Description

Gardneramine is an orally active alkaloid . It acts like papaverine and has peripheral vascular diastolic effect, direct inhibition on myocardium, and central inhibition . It has shown antihypertensive, vasodilatation, and atrial inhibition effects in rabbit, dog, and guinea pig models . Additionally, this compound inhibits the movement of smooth muscle organs such as the stomach and intestines .

Synthesis Analysis

A specific, sensitive, and robust analytical method based on UHPLC-MS/MS has been established for the quantification of this compound in rat plasma and various tissues after intravenous administration . The analyte was extracted from plasma and tissue samples by protein precipitation with methanol .

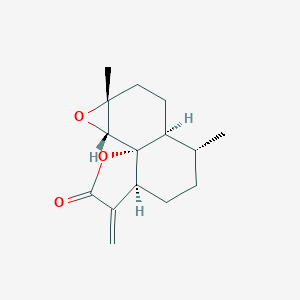

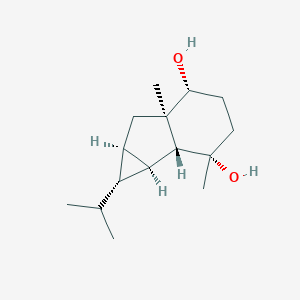

Molecular Structure Analysis

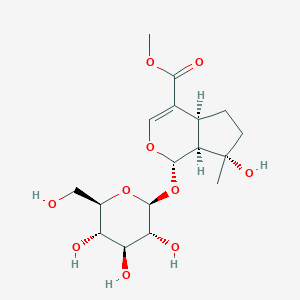

This compound has a molecular weight of 412.48 and its formula is C23H28N2O5 . Its structure includes a total of 63 bonds, 35 non-H bonds, 8 multiple bonds, 5 rotatable bonds, 2 double bonds, 6 aromatic bonds, and several rings of different sizes .

Physical and Chemical Properties Analysis

This compound is a monoterpenoid indole alkaloid . It is found in the plant species Gardneria nutans Sieb., Gardneria multiflora Makino, Gardneria ovata Wall, and other Gardneria species . The physical and chemical properties of this compound are yet to be extensively studied.

Applications De Recherche Scientifique

Pharmacokinetics and Tissue Distribution : Zhao et al. (2019) developed a sensitive UHPLC-MS/MS method for measuring gardneramine in rat plasma and tissues. This method was used to study the pharmacokinetics and tissue distribution of this compound, demonstrating its utility in preclinical studies and indicating its potential for nervous depressive effects (Zhao et al., 2019).

Neuromuscular Transmission Effects : Harada and Ozaki (1976) examined the effects of this compound on neuromuscular transmission in rats. They found that this compound inhibited muscle contractions elicited by sciatic nerve stimulation, suggesting a potential application in conditions involving neuromuscular transmission (Harada & Ozaki, 1976).

Structural Analysis : Sakai et al. (1975) conducted a study to determine the structure of this compound and its minor base, 18-demethylthis compound. They discovered novel reactivities associated with this compound's iminoether ring, contributing to the understanding of its chemical properties (Sakai et al., 1975).

Ganglion Blocking Action : Ozaki and Harada (1983) explored the ganglion blocking site of this compound in dog urinary bladder preparations. Their findings suggested that this compound inhibits ganglionic transmission, primarily through blockade of the nicotinic receptor (Ozaki & Harada, 1983).

Gardneria Alkaloids in Ganglionic Transmission : Harada and Ozaki (1978) studied the effect of this compound and other Gardneria alkaloids on ganglionic transmission in rabbits and rats. They found that this compound had a potent ganglion blocking effect, which was short-acting compared to other agents (Harada & Ozaki, 1978).

Effects on Guinea Pig Urinary Bladder : Harada, Ozaki, and Ohno (1979) researched the effects of this compound on parasympathetic ganglionic transmission in guinea pig urinary bladders. This compound inhibited contractions induced by electrical stimulation of the pelvic nerves, indicating its potential impact on urinary bladder function (Harada, Ozaki, & Ohno, 1979).

Mécanisme D'action

- Gardneramine primarily targets the nervous system. Previous studies have indicated that it possesses a hexamethonium-like action on the superior cervical ganglion, leading to the inhibition of parasympathetic ganglionic transmission .

- In vitro studies show that it inhibits atrial function in guinea pigs .

- In vivo experiments demonstrate that it decreases blood pressure in rabbits, increases blood flow rate, and produces vasodilation in dog hind limbs .

- Additionally, this compound inhibits the movement of smooth muscle organs, such as the stomach and intestines .

Target of Action

Mode of Action

Pharmacokinetics

Safety and Hazards

Analyse Biochimique

Biochemical Properties

Gardneramine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound has been shown to inhibit the movement of smooth muscle organs such as the stomach and intestines . It also exhibits peripheral vascular diastolic effects and direct inhibition on myocardium . The interactions of this compound with these biomolecules are primarily inhibitory, affecting the normal function of the targeted tissues.

Cellular Effects

This compound influences various cellular processes and functions. It has been observed to produce a hypotensive effect similar to papaverine, derived from peripheral vasodilatation . Additionally, this compound exerts a direct depressive action on myocardium and central depressive action . These effects are mediated through its impact on cell signaling pathways, gene expression, and cellular metabolism. For example, this compound affects neuromuscular transmission and has been shown to inhibit the movement of smooth muscle organs .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with various biomolecules. This compound acts as an inhibitor, affecting enzyme activity and altering gene expression. It has been shown to inhibit the movement of smooth muscle organs by interacting with specific receptors and enzymes involved in muscle contraction . Additionally, this compound’s central depressive effects are mediated through its interaction with neurotransmitter receptors in the central nervous system .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability under controlled conditions, but its effects can degrade over time. Long-term studies have shown that this compound maintains its inhibitory effects on smooth muscle organs and central nervous system function . The extent of these effects may vary depending on the duration of exposure and the specific conditions of the study.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In rabbits, dogs, and guinea pigs, this compound has been shown to produce antihypertensive, vasodilatation, and atrial inhibition effects at specific dosages . Higher doses of this compound can lead to toxic or adverse effects, including severe inhibition of smooth muscle movement and central nervous system depression . Threshold effects have been observed, indicating that the efficacy and safety of this compound are dose-dependent.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It affects metabolic flux and metabolite levels, particularly in the cardiovascular and digestive systems . This compound’s metabolic pathways include its conversion into active metabolites that exert inhibitory effects on smooth muscle organs and the central nervous system . These pathways are crucial for understanding the pharmacokinetics and pharmacodynamics of this compound.

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. Studies have shown that this compound is rapidly absorbed and distributed to various tissues, including the heart, lungs, and kidneys . Its localization and accumulation in these tissues are mediated by specific transport mechanisms that facilitate its movement across cell membranes .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound is directed to specific compartments or organelles within cells through targeting signals and post-translational modifications . It accumulates in the cytoplasm and interacts with intracellular receptors and enzymes, exerting its inhibitory effects on cellular processes . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and therapeutic potential.

Propriétés

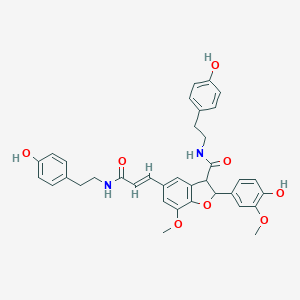

| { "Design of the Synthesis Pathway": "The synthesis of Gardneramine can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "2,4-dimethoxybenzaldehyde", "ethyl acetoacetate", "ammonium acetate", "1,3-dibromopropane", "sodium hydroxide", "hydrochloric acid", "sodium borohydride", "acetic acid", "methyl iodide", "sodium methoxide" ], "Reaction": [ "Step 1: Condensation reaction between 2,4-dimethoxybenzaldehyde and ethyl acetoacetate in the presence of ammonium acetate to form 2-(2,4-dimethoxyphenyl)-3-oxobutanoic acid ethyl ester.", "Step 2: Alkylation of 2-(2,4-dimethoxyphenyl)-3-oxobutanoic acid ethyl ester with 1,3-dibromopropane in the presence of sodium hydroxide to form 2-(2,4-dimethoxyphenyl)-3-(1,3-dibromopropan-2-yl)butanoic acid ethyl ester.", "Step 3: Reduction of 2-(2,4-dimethoxyphenyl)-3-(1,3-dibromopropan-2-yl)butanoic acid ethyl ester with sodium borohydride in the presence of acetic acid to form 2-(2,4-dimethoxyphenyl)-3-(propan-2-yl)butanoic acid ethyl ester.", "Step 4: Alkylation of 2-(2,4-dimethoxyphenyl)-3-(propan-2-yl)butanoic acid ethyl ester with methyl iodide in the presence of sodium methoxide to form Gardneramine." ] } | |

Numéro CAS |

34274-91-4 |

Formule moléculaire |

C23H28N2O5 |

Poids moléculaire |

412.5 g/mol |

Nom IUPAC |

(1R,12S,13S,16Z,17R,19S)-3,4,6-trimethoxy-16-(2-methoxyethylidene)-10-oxa-8,14-diazahexacyclo[11.6.1.01,9.02,7.012,17.014,19]icosa-2(7),3,5,8-tetraene |

InChI |

InChI=1S/C23H28N2O5/c1-26-6-5-12-10-25-15-9-23-18(25)7-13(12)14(15)11-30-22(23)24-20-16(27-2)8-17(28-3)21(29-4)19(20)23/h5,8,13-15,18H,6-7,9-11H2,1-4H3/b12-5+/t13-,14-,15-,18-,23-/m0/s1 |

Clé InChI |

RIMDDIPKIZTBHU-MTPHOHJNSA-N |

SMILES isomérique |

COC/C=C/1\CN2[C@H]3C[C@@H]1[C@H]4[C@@H]2C[C@@]35C6=C(C(=CC(=C6OC)OC)OC)N=C5OC4 |

SMILES |

COCC=C1CN2C3CC1C4C2CC35C6=C(C(=CC(=C6OC)OC)OC)N=C5OC4 |

SMILES canonique |

COCC=C1CN2C3CC1C4C2CC35C6=C(C(=CC(=C6OC)OC)OC)N=C5OC4 |

Apparence |

Powder |

Synonymes |

gardneramine |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary pharmacological effect of Gardneramine?

A1: this compound is a monoterpenoid indole alkaloid primarily known for its ganglion blocking effects. [, , ] This means it interferes with the transmission of nerve impulses through ganglia, which are clusters of nerve cell bodies found outside the central nervous system.

Q2: How does this compound compare to other ganglion blockers in terms of potency and duration of action?

A2: Studies comparing this compound to Hexamethonium, a standard ganglion blocker, showed that this compound's effect is approximately half as potent in rabbits and a quarter as potent in rats. [] Additionally, the duration of action for this compound is shorter compared to Hexamethonium. []

Q3: Where does this compound exert its ganglion blocking effect?

A3: Research suggests that this compound primarily acts by blocking nicotinic receptors within ganglia. This conclusion is based on its selective inhibition of Dimethylphenylpiperazinium (DMPP)-induced contractions in the dog urinary bladder, which are mediated by nicotinic receptors. []

Q4: Does this compound affect neuromuscular transmission?

A4: While this compound primarily acts on ganglia, studies show that it can also inhibit neuromuscular transmission to a lesser extent. [] This inhibition is weaker compared to d-Tubocurarine, a potent neuromuscular blocker. []

Q5: What is the chemical structure of this compound?

A6: this compound possesses a unique structure, featuring an iminoether ring as a masked oxindole moiety. [] Its structure has been elucidated through chemical modifications, spectroscopic analyses, and ultimately confirmed by X-ray crystallography. [, , ]

Q6: Are there any known structural analogs of this compound? How do their activities compare?

A7: Yes, several structurally related alkaloids have been isolated from Gardneria species, including Gardnerine, Gardnutine, and Hydroxygardnutine. [, ] These compounds exhibit varying degrees of ganglion blocking activity. For example, Gardnerine is less potent than this compound, while Gardnutine and Hydroxygardnutine demonstrate weaker effects on ganglionic transmission. []

Q7: Have any synthetic modifications been made to the this compound structure?

A8: Although specific details about synthetic modifications are limited in the provided research, the isolation and characterization of 18-Demethylthis compound [] and 18-Demethoxygardfloramine [] suggest that structural modifications are possible. Exploring these modifications could provide valuable insights into the structure-activity relationships of this compound and its derivatives.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

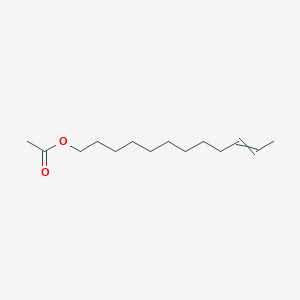

![[(3S,8R,9R,10R,13R,14S,17S)-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B205788.png)

![(13-ethylidene-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6,8-tetraen-18-yl) acetate](/img/structure/B207294.png)